Product packaging for Decyl maltose neopentyl glycol(Cat. No.:CAS No. 1257852-99-5)

Decyl maltose neopentyl glycol

Cat. No.: B1460354
CAS No.: 1257852-99-5
M. Wt: 949.1 g/mol
InChI Key: GDAZOFIUKHGYGD-VLJUBQHSSA-N
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Description

Significance of Membrane Proteins in Biological Systems and Drug Discovery

Membrane proteins are integral to the life of a cell, making up approximately 30% of the human proteome. ijcrcps.com Embedded within or associated with the cell's membranes, they act as the gatekeepers and communicators with the external environment. ox.ac.ukthe-scientist.com Their functions are diverse and vital, including:

Transport: They form channels and pumps that move ions, nutrients, and waste products across the cell membrane. insingulo.com

Signal Transduction: As receptors, they bind to external signaling molecules like hormones and neurotransmitters, initiating a response within the cell. ijcrcps.cominsingulo.com G-protein coupled receptors (GPCRs) are a major family of such receptors and are significant drug targets. the-scientist.comkbdna.com

Enzymatic Activity: Some membrane proteins act as enzymes, catalyzing chemical reactions at the membrane surface. insingulo.com

Cell Recognition and Adhesion: They play a role in how cells identify and interact with each other, which is fundamental for tissue formation and immune responses. insingulo.com

Anchoring: They connect the cell's internal cytoskeleton to the extracellular matrix, providing structural support. insingulo.com

Given their central role in virtually all physiological processes, it is no surprise that membrane proteins are implicated in a wide range of diseases, including cancer, cystic fibrosis, and neurological disorders. ijcrcps.comox.ac.ukthe-scientist.com Consequently, they are a major focus of pharmaceutical research, with over 60% of all modern drugs targeting these proteins. the-scientist.com

Challenges in Membrane Protein Solubilization, Stabilization, and Structural Determination

Despite their importance, studying membrane proteins presents significant challenges. insingulo.comnumberanalytics.com Their hydrophobic regions are naturally embedded within the lipid bilayer of the cell membrane. creative-proteomics.com When removed from this native environment, these hydrophobic surfaces are exposed to the aqueous solutions used in laboratory research, leading to aggregation and denaturation (loss of their functional, three-dimensional structure). numberanalytics.comaston.ac.uk

To study a membrane protein's structure and function, it must first be gently removed (solubilized) from the membrane and kept in a stable, soluble state. numberanalytics.comresearchgate.net This is the primary role of detergents in membrane protein research. aston.ac.ukwikipedia.org However, finding the right detergent is a delicate balance. A detergent that is too harsh can denature the protein, while one that is too weak may not effectively solubilize it. peerj.com This instability is a major bottleneck in the pipeline for determining the atomic-resolution structures of membrane proteins, which is crucial for understanding their function and for structure-based drug design. nih.govplos.org

Evolution of Detergents for Membrane Protein Studies

The history of membrane protein research is closely linked to the development of new detergents. Early research utilized relatively harsh detergents. Over time, a range of gentler, non-ionic detergents were developed.

The evolution of detergents has moved towards creating molecules that can better mimic the native lipid bilayer, providing a more stable environment for the solubilized protein. researchgate.net Conventional detergents like n-dodecyl-β-D-maltoside (DDM) have been widely used and successful for many proteins. nih.govmdpi.com However, many membrane proteins, especially complex ones like GPCRs, remain unstable in these detergents. hanyang.ac.krnih.gov This has driven the development of novel amphiphiles, molecules with both hydrophobic and hydrophilic properties, designed to offer superior stabilization. aston.ac.uk

Overview of the Maltose (B56501) Neopentyl Glycol (MNG) Detergent Class

A significant advancement in detergent technology was the introduction of the Maltose Neopentyl Glycol (MNG) class of amphiphiles. researchgate.netuoa.gr A key feature of their design is a central quaternary carbon atom derived from neopentyl glycol. nih.govuoa.gr This unique structure allows for the attachment of two hydrophilic groups (derived from maltose) and two lipophilic (hydrophobic) tails. nih.govuoa.gr

This dual-tail design is thought to provide a more lipid-like environment around the hydrophobic transmembrane regions of the protein, leading to enhanced stability compared to traditional single-chain detergents. nih.govresearchgate.netacs.org MNGs have shown superior performance in stabilizing a variety of membrane proteins, including notoriously challenging GPCRs, leading to successful structural determination. nih.govresearchgate.netnih.govnih.gov

Decyl Maltose Neopentyl Glycol (DMNG) , also referred to as MNG-C10, is a prominent member of this class. It features two decyl (10-carbon) alkyl chains as its hydrophobic tails. uoa.gr

This compound: Properties and Research Findings

This compound has emerged as a valuable tool for biochemists and structural biologists. Its effectiveness stems from its specific chemical properties that favor the stabilization of isolated membrane proteins.

One of the most critical properties of a detergent is its Critical Micelle Concentration (CMC) . This is the concentration at which the detergent molecules begin to self-assemble into structures called micelles. It is within these micelles that the hydrophobic regions of a membrane protein are shielded from the aqueous environment. A low CMC is often advantageous, as it means less detergent is required to maintain a stable protein-detergent complex. innospk.com this compound has a very low CMC, which is a key advantage in its application. innospk.com

Research Highlights:

Enhanced Stability: Studies have consistently shown that MNG detergents, including the lauryl maltose variant (LMNG), provide greater stability to membrane proteins, particularly GPCRs, than conventional detergents like DDM. nih.govnih.govacs.org This enhanced stability is attributed to the way the dual alkyl chains pack more effectively around the protein's hydrophobic surface. acs.org

Preservation of Function: Research on the nonheme di-iron alkane hydroxylase AlkB demonstrated that this compound can preserve the protein's oligomeric state and hydroxylase activity after purification. glpbio.commedchemexpress.combiotrend-usa.com

Structural Studies: The stabilizing effect of the MNG class of detergents has directly contributed to the successful crystallization and structure determination of numerous membrane proteins. hanyang.ac.krresearchgate.netnih.gov For example, MNG-3 was shown to be superior to DDM in maintaining the stability of the β2-adrenergic receptor (a GPCR) and the leucine (B10760876) transporter (LeuT). nih.gov

Asymmetric Variants: Further innovation has led to the development of asymmetric MNGs (A-MNGs), where the two alkyl chains have different lengths. hanyang.ac.krrsc.org In some cases, these asymmetric versions have shown even greater efficacy in stabilizing membrane proteins than their symmetric counterparts, highlighting the subtle but crucial role of detergent architecture in protein stability. rsc.orgrsc.org For instance, an asymmetric MNG with C8 and C12 chains (MNG-8,12) was found to be particularly effective for stabilizing GPCRs. rsc.org

Below is a table summarizing key properties of this compound and a comparison with a widely used conventional detergent, DDM.

Table 1: Properties of this compound (DMNG) vs. DDM

Property This compound (DMNG/MNG-10,10) n-Dodecyl-β-D-maltoside (DDM)
Molecular Formula C43H80O22 innospk.combiosynth.com C24H46O11 mdpi.com
Formula Weight ( g/mol ) 949.08 innospk.combiosynth.com 510.6
CMC in H2O ~0.0034% (~3.4E-05 M) innospk.comcreative-biolabs.com ~0.0087% (~1.7E-04 M) researchgate.net
Purity ≥98% innospk.comcreative-biolabs.com Varies by supplier
Solubility in Water ≥ 20% at 20°C creative-biolabs.com Soluble

| Structure | Two maltose headgroups, two decyl tails uoa.gr | One maltose headgroup, one dodecyl tail mdpi.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H80O22 B1460354 Decyl maltose neopentyl glycol CAS No. 1257852-99-5

Properties

CAS No.

1257852-99-5

Molecular Formula

C43H80O22

Molecular Weight

949.1 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[2-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-2-octyldecoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C43H80O22/c1-3-5-7-9-11-13-15-43(16-14-12-10-8-6-4-2,21-58-39-35(56)31(52)37(25(19-46)62-39)64-41-33(54)29(50)27(48)23(17-44)60-41)22-59-40-36(57)32(53)38(26(20-47)63-40)65-42-34(55)30(51)28(49)24(18-45)61-42/h23-42,44-57H,3-22H2,1-2H3/t23-,24-,25-,26-,27-,28-,29+,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1

InChI Key

GDAZOFIUKHGYGD-VLJUBQHSSA-N

Isomeric SMILES

CCCCCCCCC(CCCCCCCC)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Canonical SMILES

CCCCCCCCC(CCCCCCCC)(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)COC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O

Origin of Product

United States

Synthesis and Structural Design of Decyl Maltose Neopentyl Glycol and Its Analogues

Synthetic Methodologies for Decyl Maltose (B56501) Neopentyl Glycol and MNG Amphiphiles

The synthesis of decyl maltose neopentyl glycol (MNG-10,10) and other MNG amphiphiles is designed to be both straightforward and efficient, allowing for multi-gram scale production. nih.govscispace.com The general synthetic protocol for MNG-3 analogues involves a high-yielding, four-step process. nih.gov A key step in this process is the glycosylation, where a maltose head group is attached to a dialkylated diol. This is typically achieved using a promoter like silver trifluoromethanesulfonate (B1224126) (AgOTf) and a perbenzoylated maltosyl bromide as the glycosyl donor. nih.gov The presence of a benzoyl protecting group near the anomeric carbon ensures the formation of the desired β-glycosidic bond. nih.gov

The synthesis of asymmetric MNGs (A-MNGs) leverages a significant difference in reactivity between the first and second alkylation steps, which enables the stepwise introduction of two different alkyl chains to the MNG scaffold. nih.gov The process starts with a malonate, which undergoes two sequential alkylation reactions followed by reduction with lithium aluminum hydride (LiAlH4) to produce a di-alkylated malonate-derived diol in high yield. nih.gov Subsequently, the maltose head groups are attached via glycosylation, followed by deprotection. nih.gov This synthetic accessibility is a crucial factor for the widespread application of these detergents in membrane protein research. nih.gov

Unique Architectural Features of Neopentyl Glycol Detergents

Neopentyl glycol-based detergents, including the MNG family, possess a distinctive architecture that sets them apart from conventional detergents. nih.govnih.gov These amphiphiles are constructed around a central quaternary carbon atom derived from neopentyl glycol. nih.govberkeley.edu This central moiety serves as a branching point for two hydrophilic groups and two lipophilic groups. researchgate.net In the case of this compound, the hydrophilic portion consists of two maltose units, while the lipophilic part is composed of two n-decyl chains. nih.gov

This dual-head and dual-tail structure is a significant deviation from the single-head, single-tail design of traditional detergents. nih.gov The neopentyl glycol scaffold imparts a degree of rigidity to the molecule, which can be beneficial for stabilizing membrane proteins. researchgate.net The specific attachment of the lipophilic units can vary, leading to different MNG variants. For instance, in MNG-1, the alkyl chains are connected via amide linkages, in MNG-2 through ether linkages, and in MNG-3, they are directly attached to the quaternary center. nih.gov This modular design allows for fine-tuning of the detergent's properties.

Design Principles for Asymmetric Maltose Neopentyl Glycol Analogues

The development of asymmetric maltose neopentyl glycol (A-MNG) analogues was motivated by the success of the symmetric MNG-3. researchgate.net The primary design principle behind A-MNGs is the introduction of asymmetry into the lipophilic portion by incorporating two alkyl chains of different lengths. nih.gov A key constraint in this design is to maintain the same total number of carbon atoms in the alkyl chains as the parent symmetric MNG. researchgate.netnih.gov For instance, in the A-MNGs derived from MNG-10,10 (which has two C10 chains), the total number of carbons in the lipophilic tails is kept at 20. nih.gov

This approach ensures that the A-MNGs are constitutional isomers of their symmetric counterpart and possess a similar hydrophile-lipophile balance (HLB). nih.gov By keeping the HLB relatively constant, any observed differences in detergent efficacy can be more directly attributed to the architectural variation of asymmetry. nih.gov The degree of asymmetry is systematically varied by altering the difference in the lengths of the two alkyl chains. For example, A-MNGs have been synthesized with chain length combinations such as C6 and C14 (MNG-6,14) or C8 and C12 (MNG-8,12). nih.gov

Implications of Structural Design for Detergent Functionality

The unique structural features of MNGs and their asymmetric analogues have profound implications for their functionality as detergents in membrane protein research. The branched, dual-hydrophilic and dual-lipophilic architecture of MNGs is thought to provide a more effective shield for the hydrophobic surfaces of membrane proteins compared to conventional detergents. nih.gov This enhanced shielding contributes to greater protein stability. nih.gov

The introduction of asymmetry in A-MNGs has been shown to lead to the formation of significantly smaller and more stable micelles compared to their symmetric counterparts. nih.gov Research has indicated that some A-MNGs are more effective at preserving the integrity of various membrane proteins over the long term than the highly successful MNG-3. researchgate.netnih.gov Interestingly, the optimal level of detergent asymmetry for protein stability appears to be protein-specific. For example, MNG-6,14 was found to be particularly effective for stabilizing the light-harvesting complex I-reaction center (LHI-RC) and a leucine (B10760876) transporter (LeuT), while MNG-8,12 showed the best performance for a β2-adrenergic receptor/melanocortin-4 receptor (β2AR/MOR) stability. nih.gov This suggests that the asymmetric design allows for a more tailored fit to the specific hydrophobic surfaces of different membrane proteins.

The table below summarizes the properties of selected MNG and A-MNG amphiphiles, highlighting the impact of their structural design.

Detergent NameAlkyl Chain CompositionCritical Micelle Concentration (CMC) (µM)
MNG-10,10 (MNG-3)C10, C10~10
MNG-9,11C9, C11Not specified
MNG-8,12C8, C12Not specified
MNG-6,14C6, C14Not specified
MNG-4,16C4, C16Not specified
MNG-2,18C2, C18Not specified
MNG-0,20C0, C20Not specified
MNG-1Two C10 chains (amide linkage)~17
MNG-2Two C10 chains (ether linkage)~9

Data sourced from multiple studies. nih.govnih.govresearchgate.net

Decyl Maltose Neopentyl Glycol As an Advanced Tool for Membrane Protein Research

Efficacy in Membrane Protein Extraction and Solubilization

Decyl Maltose (B56501) Neopentyl Glycol, also referred to as MNG-3-C10, has demonstrated high efficiency in the extraction and solubilization of membrane proteins. nih.govnih.gov Its unique chemical structure, featuring two hydrophilic maltose head groups and two hydrophobic decyl chains linked to a central neopentyl glycol core, contributes to its favorable properties. nih.gov This design allows for the formation of stable micelles that can effectively encapsulate membrane proteins, shielding their hydrophobic surfaces from the aqueous environment. targetmol.com

Research has shown that DMNG can quantitatively solubilize membrane proteins with an efficacy comparable to or exceeding that of traditional detergents like n-dodecyl-β-D-maltopyranoside (DDM). For instance, in studies involving the melibiose (B213186) permease from Salmonella typhimurium (MelBSt), DMNG was able to achieve quantitative protein solubilization from E. coli membranes, similar to DDM. nih.gov

The efficiency of DMNG is also attributed to its low critical micelle concentration (CMC), which is approximately 0.036 mM. innospk.com This low CMC value indicates that DMNG can form micelles at very low concentrations, making it a cost-effective option for large-scale protein purification. innospk.com The ability to work at low concentrations also minimizes the potential for excess detergent to interfere with downstream applications, such as functional assays and structural studies. mdpi.com

Table 1: Physicochemical Properties of Decyl Maltose Neopentyl Glycol (DMNG)

Property Value Reference
Molecular Formula C43H80O22 innospk.com
Molecular Weight 949.08 g/mol innospk.com
Critical Micelle Concentration (CMC) ~0.036 mM (0.0034%) innospk.com
Purity ≥98% innospk.com

| Solubility in Water (20°C) | >20% | innospk.com |

Mechanisms of Enhanced Membrane Protein Stabilization

A key advantage of this compound lies in its superior ability to stabilize membrane proteins in their native, functional state. This enhanced stabilization is crucial for the success of subsequent structural and functional characterization.

Preservation of Native Protein Conformation and Oligomeric State

DMNG has been shown to be highly effective in preserving the native conformation and oligomeric state of membrane proteins. targetmol.com Its molecular architecture allows it to form a dense and stable micelle around the protein, which helps to prevent unfolding and aggregation. targetmol.com This is particularly important for delicate membrane proteins and multi-subunit complexes that are prone to dissociation in less suitable detergent environments. nih.gov

Studies on the non-heme di-iron alkane hydroxylase AlkB have shown that DMNG is capable of maintaining the protein's oligomeric state after purification. medchemexpress.com This preservation of the native structure is essential for retaining the protein's biological activity.

Improvement of Thermal Stability and Resistance to Denaturation

Membrane proteins solubilized in DMNG exhibit significantly improved thermal stability and resistance to denaturation compared to those in conventional detergents. nih.gov In a study on the melibiose permease (MelBSt), proteins solubilized in DMNG remained stable at elevated temperatures (55 °C), whereas those in DDM showed significant aggregation and precipitation under the same conditions. nih.gov

This enhanced thermal stability is a direct result of the protective micellar environment provided by DMNG. The detergent's ability to pack densely around the protein provides a stabilizing scaffold that helps to maintain its folded state even under thermal stress. innospk.com The following table summarizes the thermostability of MelBSt in DMNG compared to DDM.

Table 2: Thermostability of MelBSt in DMNG vs. DDM

Temperature Soluble MelBSt in DMNG Soluble MelBSt in DDM Reference
45 °C High Yield High Yield nih.gov
55 °C High Yield Little Soluble Protein nih.gov

| 65 °C | Moderate Yield | Little Soluble Protein | nih.gov |

Facilitation of Membrane Protein Crystallization and Structural Elucidation

The ultimate goal of many membrane protein studies is the determination of their three-dimensional structure, which provides invaluable insights into their function. DMNG has proven to be a valuable tool in facilitating the crystallization of membrane proteins, a major bottleneck in structural biology. nih.gov

The use of MNG-class detergents has contributed to the determination of over 10 crystal structures, including those of challenging targets like G-protein coupled receptors (GPCRs). nih.gov The favorable properties of DMNG, such as its ability to maintain protein stability and homogeneity, are crucial for the formation of well-ordered crystals suitable for X-ray diffraction. nih.gov

Role of Specific Detergent Properties in Crystallization Outcomes

The success of DMNG in membrane protein crystallization can be attributed to several of its specific properties. Its low CMC and the formation of small, uniform micelles create a more homogeneous protein-detergent complex, which is a prerequisite for successful crystallization. mdpi.com The stability imparted by DMNG ensures that the protein remains in its native conformation throughout the often lengthy crystallization process.

Furthermore, the chemical nature of the maltose headgroups and the neopentyl glycol core can influence the crystal packing and the formation of crystal contacts, which are essential for obtaining high-resolution diffraction data. While the broader class of MNG detergents has seen widespread success, the specific choice of the alkyl chain length, such as the decyl chains in DMNG, can be critical for specific protein targets, highlighting the importance of detergent screening in structural studies. nih.gov

Comparative Analysis of Decyl Maltose Neopentyl Glycol with Conventional and Novel Detergents

Comparative Performance in Membrane Protein Solubilization and Stability

The primary role of a detergent in membrane protein research is to extract the protein from its native lipid bilayer and maintain its structural and functional integrity in an aqueous environment. The performance of DMNG and its longer-chain analogue, Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), has been shown to be superior to conventional detergents in stabilizing a variety of membrane proteins.

For instance, in studies involving the light-harvesting complex I (LHI-RC), MNG-10,10 (a symmetric analogue of DMNG) was substantially more effective than n-Dodecyl-β-D-Maltoside (DDM) at maintaining the complex's integrity over a 20-day incubation period. nih.gov After this period, approximately 70% of the protein's integrity was retained with MNG-10,10, compared to only about 40% with DDM. nih.gov Similarly, for the thermostability of the melibiose (B213186) transporter (MelB), while DDM resulted in a significant loss of soluble protein at 55°C, MNG analogues were able to retain the protein's solubility at this temperature. rsc.org

The superiority of MNG-class detergents is also evident in their ability to preserve the functionality of solubilized proteins. For the leucine (B10760876) transporter (LeuT), MNG-3 was found to be more effective than DDM in preserving the protein's activity over a 12-day incubation period. nih.gov This enhanced stability is crucial for downstream applications such as crystallization and functional assays.

Table 1: Comparative Stability of LHI-RC Complex in Different Detergents

Detergent Protein Integrity Retained (after 20 days)
MNG-10,10 ~70%
DDM ~40%
OG Rapid loss of integrity

Data sourced from studies on the long-term stability of the LHI-RC superassembly. nih.gov

Advantages over Traditional Detergents (e.g., n-Dodecyl-β-D-Maltoside)

DMNG and other MNG amphiphiles exhibit several key advantages over traditional detergents like DDM, n-Decyl-β-D-Maltoside (DM), and n-Octyl-β-D-Glucoside (OG). moleculardimensions.com One of the most significant advantages is their lower critical micelle concentration (CMC). moleculardimensions.cominnospk.com A lower CMC means that less detergent is required to form micelles and solubilize the membrane protein, which can be beneficial for downstream applications and can also lead to the formation of smaller, more uniform protein-detergent complexes. innospk.commdpi.com For example, the CMC of DMNG is approximately 0.036 mM, which is significantly lower than that of DDM (~0.17 mM) and OG (~20 mM). innospk.commdpi.com

The unique architecture of MNG detergents, featuring two hydrophilic head groups and two hydrophobic tails linked to a central quaternary carbon, allows for a denser packing around the transmembrane regions of proteins. mdpi.compeakproteins.com This dense packing is thought to better mimic the lipid bilayer and prevent protein denaturation. peakproteins.com This structural feature contributes to the enhanced stability observed for many membrane proteins, including G-protein coupled receptors (GPCRs), when solubilized in MNGs compared to DDM. nih.govscispace.com Furthermore, MNGs have been shown to be effective at both protein extraction and stabilization of delicate membrane proteins. mdpi.com

Table 2: Comparison of Critical Micelle Concentration (CMC) of Selected Detergents

Detergent CMC (mM)
Decyl Maltose Neopentyl Glycol (DMNG) ~0.036
Lauryl Maltose Neopentyl Glycol (LMNG) ~0.01
n-Dodecyl-β-D-Maltoside (DDM) ~0.17
n-Decyl-β-D-Maltoside (DM) Not specified
n-Octyl-β-D-Glucoside (OG) ~20

CMC values are approximate and can vary with experimental conditions. innospk.commdpi.com

Detergent Specificity and Optimization for Diverse Membrane Proteins

While MNG detergents generally show superior performance, the optimal detergent for a particular membrane protein can be highly specific. nih.gov The choice of detergent often depends on the unique structural and chemical properties of the protein being studied. Research has shown that different MNG analogues can exhibit varying levels of efficacy for different membrane proteins. nih.gov

For instance, in a study of MNG-3 analogues, it was found that the optimal detergent for stabilizing the leucine transporter (LeuT) was different from that for the melibiose transporter (MelB). nih.gov This highlights the importance of screening a range of detergents to find the most suitable one for a given target protein. The concept of "compatibility between detergent hydrophobicity and MP tendency to denature and aggregate" has been proposed to explain this specificity. nih.gov This implies that the hydrophobic character of the detergent needs to be well-matched with the properties of the membrane protein to achieve optimal stabilization. The availability of a diverse set of MNG analogues with varying alkyl chain lengths and architectures provides a valuable toolkit for researchers to fine-tune the solubilization and stabilization conditions for their specific protein of interest. nih.govrsc.org

Impact of Asymmetricity in Maltose Neopentyl Glycol Analogues on Protein Stability

A significant innovation in the MNG class of detergents has been the development of asymmetric analogues. nih.gov These molecules possess two alkyl chains of different lengths. nih.gov Studies have shown that this asymmetry can have a favorable effect on membrane protein stability. nih.gov

In a comparative study, an asymmetric MNG, MNG-8,12, demonstrated enhanced stability for human GPCRs compared to its symmetric counterpart, MNG-3. nih.gov The asymmetric design is believed to allow for more efficient packing of the detergent molecules around the protein, leading to smaller and more stable micelles. nih.govpeakproteins.com This tighter packing can better protect the protein from denaturation. The finding that some asymmetric MNGs were significantly more effective than symmetric MNGs at preserving protein integrity over the long term suggests that these novel detergents will find wide application in membrane protein studies. nih.gov This research was the first to address the positive impact of detergent asymmetry on the stability of membrane proteins. nih.gov

Broader Biochemical Applications and Mechanistic Insights of Decyl Maltose Neopentyl Glycol

Interactions with Specific Membrane Protein Systems

DMNG and its analogs have demonstrated remarkable efficacy in preserving the integrity and function of a diverse range of membrane proteins, often outperforming conventional detergents like n-dodecyl-β-D-maltoside (DDM). nih.govnih.gov

Decyl maltose (B56501) neopentyl glycol is particularly noted for its utility in studying AlkB, a non-heme di-iron alkane hydroxylase. ebiohippo.commedchemexpress.com This integral membrane enzyme is a key component in the aerobic degradation of alkanes by bacteria. nih.govebi.ac.uk Research has shown that DMNG is effective at preserving the oligomeric state and the catalytic activity of P. putida AlkB (PpAlkB-SII) hydroxylase after purification. targetmol.commedchemexpress.com The ability of DMNG to maintain the native conformation of AlkB is crucial for elucidating its structure and the mechanism by which it hydroxylates alkanes. ebi.ac.ukfrontiersin.org

The AlkB system is a three-component system that includes the integral membrane oxygenase (AlkB), a soluble rubredoxin (AlkG), and a soluble NADH-rubredoxin reductase (AlkT). ebi.ac.ukfrontiersin.org The use of a suitable detergent like DMNG is essential for isolating the AlkB component from the membrane while keeping its structural integrity for functional assays and structural biology.

G-Protein Coupled Receptors (GPCRs) are a large family of integral membrane proteins that are notoriously difficult to stabilize outside of their native lipid bilayer environment. nih.gov Maltose neopentyl glycol (MNG) amphiphiles, including the decyl variant, have been instrumental in advancing the structural biology of GPCRs. nih.govresearchgate.net These detergents have been shown to be superior to conventional detergents in maintaining the stability of GPCRs, which has directly contributed to the determination of numerous crystal structures. nih.govacs.org

The enhanced stability imparted by MNGs is attributed to their specific molecular architecture. The two alkyl chains and bulky headgroup of DMNG create a more lipid-like environment within the micelle, which better accommodates the complex transmembrane domains of GPCRs. acs.org This leads to a reduction in protein denaturation and aggregation over time, a critical factor for successful crystallization trials. nih.govrsc.org Studies have shown that lauryl maltose neopentyl glycol (LMNG), a close analog of DMNG, provides a tightly packed micelle around the receptor, leading to enhanced conformational homogeneity and stability compared to single-chain detergents like DDM. acs.org

Table 1: Comparison of Detergent Efficacy in GPCR Stabilization

Feature Decyl Maltose Neopentyl Glycol (and analogs) n-Dodecyl-β-D-Maltoside (DDM)
GPCR Stability High, preserves integrity for longer periods. acs.orgrsc.org Moderate, often insufficient for many GPCRs. acs.org
Micelle Structure Tightly packed, more lipid-like environment. acs.org Less dense, more dynamic micelle.
Contribution to Structures Facilitated numerous GPCR crystal structures. nih.govnih.gov Used, but with lower success rates for unstable GPCRs. nih.gov
Conformational Homogeneity Promotes a more uniform protein conformation. acs.org Can allow for more conformational flexibility, which may lead to instability. acs.org

The utility of this compound and its analogs extends to the study of membrane transport proteins. These proteins often undergo significant conformational changes as part of their function, making them particularly sensitive to the detergent environment.

Leucine (B10760876) Transporter (LeuT): The bacterial leucine transporter (LeuT) is a model system for understanding neurotransmitter transporters. proteopedia.org Studies evaluating MNG analogs have used LeuT to assess detergent efficacy. nih.gov DDM-solubilized LeuT, when diluted into solutions containing MNGs, showed varying levels of stability, highlighting the importance of matching the detergent's properties to the specific membrane protein. nih.gov The ability of MNGs to preserve the substrate-binding capability of LeuT is a key metric in these evaluations. nih.gov

Melibiose (B213186) Permease (MelB): The melibiose permease of Salmonella typhimurium (MelBSt) is a Na+-coupled sugar symporter. nih.govresearchgate.net Research has shown that MNGs are superior to DDM in maintaining the solubility and function of MelBSt. nih.gov While wild-type MelBSt retains its melibiose binding affinity in DDM, certain mutants and the E. coli homolog (MelBEc) lose this function. nih.gov In contrast, MNGs and another novel amphiphile, glyco-diosgenin (B8134288) (GDN), are able to preserve galactoside binding for all tested MelB proteins. nih.gov Furthermore, MNGs significantly increase the thermostability of both MelBSt and MelBEc. nih.gov Isothermal titration calorimetry experiments have indicated that the conformational dynamics of MelBSt are more restricted in MNG-3, which may contribute to its enhanced stability. nih.gov

Table 2: Thermostability of Melibiose Permease in Different Detergents

Detergent MelBSt Stability MelBEc Stability Galactoside Binding (WT and Mutants)
DDM/UDM Moderate thermostability. nih.gov Lower thermostability, prone to aggregation at higher temperatures. nih.gov Maintained for WT MelBSt, but lost for mutants and MelBEc. nih.gov
MNG-3 Significantly increased thermostability (by ~10°C). nih.gov Significantly increased thermostability (by ~10°C). nih.gov Retained for all MelB proteins tested. nih.gov
GDN Even higher thermostability than MNG-3 (by ~20°C). nih.gov Even higher thermostability than MNG-3 (by ~20°C). nih.gov Retained for all MelB proteins tested. nih.gov

Photosynthetic complexes are large, multi-subunit structures embedded in the thylakoid membrane. nih.gov Their stability is crucial for understanding the intricate process of light-harvesting and electron transport. nih.gov MNG amphiphiles have been successfully used to extract and stabilize photosynthetic superassemblies from Rhodobacter capsulatus. nih.gov These superassemblies consist of the light-harvesting complex I (LHI) and the reaction center complex (RC). nih.gov MNGs were able to extract the quaternary structure of this complex intact from the native membrane and provide superior long-term stability compared to DDM. nih.govnih.gov

The Cytochrome b6f complex is a central component of the photosynthetic electron transport chain, linking Photosystem II and Photosystem I. wikipedia.orgwhiterose.ac.uk The stabilization of this dimeric complex is essential for studying its role in electron transfer and proton pumping. While direct studies focusing solely on DMNG and Cytochrome b6f are less prevalent in the provided search results, the demonstrated success of MNGs with other large, multi-subunit membrane protein complexes, like the LHI-RC, suggests their potential applicability and benefit for the structural and functional analysis of the Cytochrome b6f complex as well. nih.govnih.gov The ability of MNGs to maintain the integrity of complexes with multiple cofactors, such as chlorophylls and carotenoids in the LHI-RC, is particularly relevant for studying the Cytochrome b6f complex, which contains multiple heme groups and an iron-sulfur cluster. nih.govwikipedia.org

Function as a Non-Heme Iron Compound in Protein-Ligase Interaction Studies

As previously discussed in the context of AlkB alkane hydroxylase, this compound serves as an effective tool for studying non-heme iron enzymes. AlkB contains a di-iron center and does not incorporate a heme prosthetic group. ebiohippo.commedchemexpress.comebi.ac.uk The study of such enzymes is critical for understanding a wide range of biological oxidation reactions. uchicago.edu

The primary role of DMNG in this context is to provide a membrane-mimicking environment that maintains the native structure and, therefore, the function of the non-heme iron protein after its removal from the cell membrane. targetmol.com This allows for detailed in vitro biochemical and biophysical characterization, including studies of enzyme kinetics, substrate binding, and the mechanism of oxygen activation at the di-iron center. The stability conferred by DMNG is essential for investigating the interactions between the protein and its ligands, including substrates (alkanes) and electron transfer partners (rubredoxin). frontiersin.org

Role as a Model System for Light-Carotenoid Interactions and Reactive Species Generation

The successful stabilization of the photosynthetic LHI-RC superassembly from Rhodobacter capsulatus by MNGs provides a valuable platform for studying light-carotenoid interactions. nih.govnih.gov This complex contains both bacteriochlorophyll and carotenoid pigments, which are essential for light absorption and photoprotection. nih.gov By maintaining the native arrangement of these pigments within the protein scaffold, MNGs enable the use of spectroscopic techniques to probe the energy transfer pathways between carotenoids and chlorophylls.

These stabilized complexes can serve as model systems to investigate how the protein environment modulates the photophysical properties of carotenoids. This includes studying the mechanisms of energy transfer from carotenoids to chlorophylls in light-harvesting and the quenching of reactive oxygen species by carotenoids to prevent photodamage. The long-term stability provided by MNGs is particularly advantageous for these studies, which often require extended measurement times.

Modulatory Effects on Cellular Processes

The very nature of detergents, when applied to living cells, is to disrupt the integrity of the cell membrane. creative-proteomics.comthermofisher.com This lytic property is fundamental to their use in protein extraction. cusabio.com Non-ionic detergents like DMNG are considered "mild" because they can solubilize membrane proteins while often preserving their native structure and function, unlike "harsh" ionic detergents that tend to cause denaturation. thermofisher.comthermofisher.com

However, this action is fundamentally disruptive to the cell as a whole. Any observed effects of detergents on cellular processes in a whole-cell context are generally attributed to this membrane disruption and subsequent loss of cellular integrity, rather than a specific, targeted modulation of a particular pathway. There are no current studies that indicate DMNG interacts with specific cellular receptors or signaling molecules to modulate their activity in a controlled manner.

Protein Synthesis Inhibition

Similarly, there is no scientific literature to support the hypothesis that this compound directly inhibits protein synthesis. The process of protein synthesis involves the complex machinery of ribosomes, messenger RNA (mRNA), and transfer RNA (tRNA) within the cytoplasm. For a compound to inhibit this process, it would typically need to enter the cell and interact with one or more of these components.

The primary role of DMNG in research is external to the intact cell's internal machinery, being used to extract and stabilize membrane proteins. While detergents can interfere with certain in vitro assays, including protein quantification assays, this is due to their chemical properties affecting the assay components, not a direct inhibition of biological processes. stackexchange.comgbiosciences.com There is no evidence to suggest that DMNG specifically targets and inhibits ribosomal function or any other step in the protein synthesis pathway.

Methodological Frameworks and Experimental Approaches Utilizing Decyl Maltose Neopentyl Glycol

Strategies for Sample Preparation and Protein Purification

The initial step in the biochemical and structural characterization of membrane proteins is their extraction from the native lipid bilayer and subsequent purification in a soluble, stable, and functional state. nih.govcancer.gov The choice of detergent for this process is critical, as it replaces the native lipid environment. cancer.gov DMNG is frequently employed in detergent screening strategies to identify optimal conditions for a specific protein target. memtein.com

A common strategy involves initial solubilization with a well-characterized detergent like n-dodecyl-β-D-maltopyranoside (DDM) followed by exchange into other detergents, including DMNG, during purification steps like affinity chromatography. memtein.comcancer.gov This allows researchers to assess which detergent best preserves the protein's integrity and functionality. For instance, in studies of the boron transporter OsBOR3, initial isolation in DDM was compared with neopentyl glycol detergents. Screening revealed that DMNG, along with Lauryl Maltose (B56501) Neopentyl Glycol (LMNG), conferred greater stability to the protein than DDM. memtein.com

Interestingly, the choice between DMNG and other MNGs can influence the oligomeric state of the purified protein. In the case of OsBOR3, purification in DMNG with the reducing agent dithiothreitol (DTT) resulted in a monomeric form of the protein, whereas purification in LMNG yielded a dimer. memtein.com This highlights the importance of screening different detergents within the same class to achieve the desired sample homogeneity for downstream applications. The process typically involves solubilizing the membrane fraction, followed by purification techniques such as affinity and size-exclusion chromatography, while maintaining the detergent concentration above its critical micelle concentration (CMC) to ensure the protein remains within a micellar environment. cancer.gov

Comparison of Properties for Common Neopentyl Glycol and Conventional Detergents
DetergentAbbreviationCMC (mM)Notes on Application
Decyl Maltose Neopentyl GlycolDMNG0.036Confers greater stability than DDM for certain proteins; can favor monomeric states. memtein.comnih.gov
Lauryl Maltose Neopentyl GlycolLMNG0.01Known for high stabilizing effects; may favor dimeric states compared to DMNG. mdpi.commemtein.comrug.nl
n-dodecyl-β-D-maltopyranosideDDM0.17A widely used "gold standard" conventional detergent for initial solubilization and purification. nih.gov

Techniques for Assessing Protein Stability and Integrity in Detergent Solutions

Once a membrane protein is solubilized, assessing its stability and structural integrity in the chosen detergent solution is paramount. nih.govnih.gov Several biophysical techniques are employed to quantify the stabilizing effects of detergents like DMNG.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF is a high-throughput method used to determine the melting temperature (Tm) of a protein. nih.gov An increase in Tm in the presence of a specific detergent indicates enhanced thermal stability. In a broad screening of detergents against various transporter proteins, DMNG was shown to be among the stabilizing agents for several targets. nih.gov

Size-Exclusion Chromatography (SEC): This technique separates molecules based on size and is used to assess the homogeneity and aggregation state of a protein-detergent complex. A monodisperse peak on a SEC profile indicates a stable, non-aggregated sample. SEC analysis of the visual G protein-coupled receptor (GPCR) rhodopsin showed that samples prepared in DMNG contained fewer aggregates compared to those in LMNG, suggesting a more favorable environment for this specific protein. nih.gov

Functional Assays: The ultimate test of a detergent's mildness is the retention of the protein's biological function. For receptors, this can be measured through radioligand binding assays, where the ability of the protein to bind its specific ligand is monitored over time. nih.gov For transporters or enzymes, activity assays that measure substrate turnover or transport are used. uoa.grnih.gov Comparing the protein's activity in DMNG versus other detergents provides a direct measure of its ability to maintain the protein's native conformation. For example, the stability of the β2 adrenergic receptor (β2AR) has been assessed by its ability to bind an antagonist over several days, a method applicable to comparing stability in DMNG. nih.gov

Summary of Findings on Protein Stability with DMNG
Protein TargetAssessment TechniqueFindingReference
OsBOR3 (Boron Transporter)Detergent Screening & SECDMNG conferred greater stability than the conventional detergent DDM. memtein.com
Rhodopsin (GPCR)SECShowed less aggregation in DMNG compared to the longer-chain LMNG. nih.gov
Various Transporters (DtpA, DgoT, etc.)DSF (Thermal Shift)Identified as a stabilizing detergent in a high-throughput screen. nih.gov

Protocols for Membrane Protein Crystallization with Neopentyl Glycol Detergents

The enhanced stability provided by neopentyl glycol detergents has made them valuable tools for the structural determination of membrane proteins by X-ray crystallography. uoa.grnih.gov While a universal protocol does not exist, a general workflow is followed. After purification and optimization of the protein in a detergent like DMNG, the protein-detergent complex is concentrated to several mg/mL. Crystallization trials are then set up using techniques such as vapor diffusion or the lipidic cubic phase (LCP) method. nih.gov

The LCP method, in particular, has been successful for many membrane proteins. iucr.org It involves reconstituting the purified protein-detergent complex into a lipidic mesophase. The compatibility of the detergent with the LCP is crucial. Studies on the related steroidal detergent Glyco-diosgenin (B8134288) (GDN) have shown that it is compatible with the monoolein-based lipidic cubic phase, suggesting that novel amphiphiles can be well-suited for this method. iucr.org The smaller and more defined micelle size of some neopentyl glycol detergents compared to conventional detergents can be advantageous for promoting the formation of well-ordered crystal lattices. nih.gov The general protocol involves exchanging the protein into a final, optimized detergent solution (e.g., containing DMNG) and screening it against hundreds of crystallization conditions varying in pH, precipitant, and additives. cancer.gov

Compatibility with Cell-Free Protein Expression Systems

Cell-free protein expression systems offer a powerful alternative to traditional cell-based methods for producing membrane proteins. nih.gov A significant advantage of this approach is the ability to synthesize the protein directly into a desired, membrane-mimicking environment. MNG amphiphiles, the class to which DMNG belongs, have been shown to be compatible with these systems. nih.gov

In this methodology, the cell-free reaction mixture (e.g., derived from wheat germ) is supplemented with the MNG detergent. nih.gov As the membrane protein is synthesized by the ribosomal machinery, it is co-translationally inserted and solubilized into the detergent micelles present in the solution. This approach bypasses the need for expression in a cellular membrane and subsequent extraction, which can often be a bottleneck. The successful expression and concomitant solubilization of bacterio-opsin in the presence of MNG amphiphiles demonstrates the utility of these detergents in cell-free protocols, streamlining the production of membrane proteins for structural and functional studies. nih.gov

Future Perspectives and Translational Potential of Decyl Maltose Neopentyl Glycol

Development of Next-Generation Neopentyl Glycol Detergents

The foundational structure of MNGs, featuring a central quaternary carbon, two hydrophilic maltose (B56501) heads, and two hydrophobic tails, has proven to be a robust scaffold for detergent design. mdpi.comresearchgate.net This architecture allows for systematic modifications to fine-tune detergent properties for specific membrane proteins. Research has progressed beyond the initial symmetric MNGs, like Lauryl Maltose Neopentyl Glycol (LMNG), to create innovative detergents with superior performance. nih.govmdpi.com

One significant advancement is the creation of Asymmetric Maltose Neopentyl Glycols (A-MNGs) . These molecules possess two alkyl chains of different lengths. peakproteins.com This asymmetry allows for tighter packing and the formation of smaller, more stable micelles compared to their symmetric counterparts. peakproteins.com Studies have shown that certain A-MNGs are significantly more effective at preserving the integrity of membrane proteins, including challenging G protein-coupled receptors (GPCRs), over the long term.

Another promising avenue of development involves Pendant-Bearing Glucose-Neopentyl Glycols (P-GNGs) . This class of detergents modifies the neopentyl glycol core by adding a third, smaller alkyl chain or "pendant." These P-GNGs have demonstrated superior performance in stabilizing various membrane proteins when compared to conventional detergents like n-dodecyl-β-D-maltoside (DDM). mdpi.com Furthermore, the introduction of partial fluorination into these pendants has created a new subset of detergents, (F)P-GNGs, which show enhanced efficacy for both protein extraction and stabilization. mdpi.com These next-generation agents represent a significant step forward, offering researchers a toolkit of detergents that can be matched to the specific properties of a target membrane protein. nih.gov

Detergent ClassKey Structural FeatureAdvantage over Symmetric MNGsExample
Asymmetric MNGs (A-MNGs)Two hydrophobic tails of different lengthsForms smaller, more stable micelles; enhanced long-term protein stabilityMNG-8,12
Pendant-Bearing GNGs (P-GNGs)Addition of a third, smaller alkyl chain (pendant) to the coreSuperior stabilization for a variety of membrane proteinsGNG-3,14
Fluorinated P-GNGs ((F)P-GNGs)Partially fluorinated pendant chainsMore efficient protein extraction and stabilizationFP-GNG with C4 pendant and C15 main chain

Exploration in Advanced Biophysical and Structural Characterization Techniques

The unique properties of neopentyl glycol detergents, including DMNG and its widely used analog LMNG, have made them invaluable tools for high-resolution structural studies of membrane proteins using techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography. nih.govdbaitalia.it Their ability to solubilize and stabilize membrane proteins while preserving their native structure and function is a key advantage. moleculardimensions.comtargetmol.com

In cryo-EM, the characteristics of the detergent micelle are critical for obtaining high-quality images. Neopentyl glycol detergents like LMNG are favored because they have very low critical micelle concentrations (CMCs), which minimizes the concentration of free detergent molecules that can create background noise and interfere with image quality. mdpi.commdpi.com LMNG forms smaller and more uniform micelles compared to many traditional detergents, which is advantageous for single-particle analysis. mdpi.com The combination of LMNG with cholesteryl hemisuccinate (CHS) has become particularly popular for the solubilization and purification of membrane proteins for cryo-EM studies. moleculardimensions.com

While LMNG has been described as forming large, rod-shaped micelles at high concentrations, studies have shown this does not preclude the formation of homogenous protein-detergent complexes suitable for crystallization. nih.gov Indeed, MNG amphiphiles have been successfully used to generate high-quality crystals of challenging membrane proteins, leading to successful structure determination. researchgate.net The development of newer agents like glyco-diosgenin (B8134288) (GDN), often used in tandem with LMNG, further expands the toolkit for structural biologists, enabling the determination of complex membrane protein structures. dbaitalia.it

TechniqueAdvantage of Neopentyl Glycol DetergentsSpecific Example
Cryo-Electron Microscopy (Cryo-EM)Low CMC reduces background noise; forms small, uniform micelles improving image quality.LMNG is frequently used, often in combination with CHS, for single-particle cryo-EM analysis. moleculardimensions.com
X-ray CrystallographyEffectively stabilizes proteins, leading to the formation of well-diffracting crystals.MNG amphiphiles have enabled the crystallization and structure determination of multiple membrane proteins. researchgate.net
Biophysical AssaysLow off-rate from micelles allows for use in very small amounts, minimizing interference in downstream assays.The stability imparted by LMNG is beneficial for various functional and biophysical characterizations. peakproteins.com

Contributions to Drug Design and Therapeutic Target Identification

Membrane proteins constitute a significant portion of the human proteome and are the targets for a majority of current pharmaceutical drugs. nih.gov However, their structural determination is notoriously difficult due to their instability when removed from the native lipid bilayer. The development of DMNG and other MNGs has been a breakthrough, particularly for stabilizing G-protein coupled receptors (GPCRs), one of the most important classes of drug targets. nih.govmoleculardimensions.com

The ability of MNGs to maintain the structural integrity and functionality of these delicate proteins has directly led to the elucidation of numerous high-resolution structures. nih.gov For instance, LMNG has been instrumental in stabilizing GPCRs for structural studies, providing unprecedented insights into their activation mechanisms and interactions with signaling molecules. moleculardimensions.com These detailed structural blueprints are crucial for rational drug design, allowing scientists to develop more specific and effective therapeutics with fewer side effects. By understanding the precise architecture of a drug target, researchers can design molecules that bind with high affinity and selectivity. The enhanced stability provided by the MNG family of detergents is a critical factor in enabling these structural and, consequently, therapeutic advancements. nih.gov

Therapeutic Target ClassImportance in Drug DesignContribution of Neopentyl Glycol Detergents
G-Protein Coupled Receptors (GPCRs)Largest family of cell surface receptors; targets for ~34% of all FDA-approved drugs.MNG-3 (LMNG) has been crucial in obtaining over 10 crystal structures of GPCRs, revealing mechanisms for drug action. nih.gov
Membrane TransportersRegulate the passage of ions, nutrients, and drugs across cell membranes; implicated in drug resistance.MNG analogues have been used to stabilize transporters like the bacterial leucine (B10760876) transporter (LeuT), a model for human neurotransmitter transporters. nih.gov
Ion ChannelsInvolved in nerve impulses, muscle contraction, and other physiological processes; key targets for anesthetics, and cardiovascular drugs.LMNG has been used in the structural determination of targets like the Cyclic-nucleotide-gated channel. moleculardimensions.com

Expanding Applications in Plant Physiology and Other Biological Research Areas

While the primary impact of neopentyl glycol detergents has been in the study of mammalian and microbial membrane proteins, their utility is expanding into other areas of biological research, including plant physiology. Decyl Maltose Neopentyl Glycol is noted for its use as a model system for sample preparation in plant physiology studies. biosynth.comchemsynlab.com

The structural determination of plant membrane proteins lags behind that of other organisms, but neopentyl glycol detergents are beginning to play a role in closing this gap. A notable success is the use of Lauryl Maltose Neopentyl Glycol (LMNG), in conjunction with CHS, to solve the crystal structure of a plant MATE (Multidrug and Toxic Compound Extrusion) protein. moleculardimensions.com MATE transporters are crucial for processes such as detoxification and nutrient transport in plants. Additionally, the structure of the plant borate (B1201080) transporter Bor1, an SLC4 family protein, has been determined, providing insights into nutrient transport mechanisms at a molecular level. researchgate.net These successes highlight the potential of MNG-family detergents to unlock the structures of challenging plant membrane proteins, which could have implications for crop improvement and understanding plant responses to environmental stress.

Q & A

Q. What is the role of DMNG in membrane protein research, and how does it differ from other detergents?

DMNG is a nonionic detergent widely used for solubilizing and stabilizing membrane proteins during structural and functional studies. Its 10-carbon alkyl chain and maltose headgroup enable effective protein extraction while preserving native conformations. Compared to lauryl maltose neopentyl glycol (LMNG, 12C chain), DMNG has a higher critical micelle concentration (CMC: 0.036 mM vs. 0.01 mM for LMNG), which impacts detergent removal during crystallization . DMNG is particularly useful for proteins sensitive to harsher detergents, offering a balance between stability and flexibility for structural studies.

Q. How does DMNG compare to LMNG in experimental applications?

While both DMNG and LMNG are maltoside-based detergents, their chain lengths (10C vs. 12C) influence their physicochemical properties:

  • CMC : DMNG (0.036 mM) vs. LMNG (0.01 mM) .
  • Structural success : LMNG has been used in >10 published membrane protein structures, whereas DMNG has contributed to two resolved crystal structures .
  • Applications : LMNG is preferred for long-term stability, while DMNG is chosen for proteins requiring milder solubilization conditions or intermediate micelle sizes.

Q. What is the significance of DMNG’s critical micelle concentration (CMC) in experimental design?

The CMC determines the minimum detergent concentration required to form micelles, which is critical for maintaining protein solubility during purification and crystallization. DMNG’s CMC (0.036 mM) necessitates careful optimization to avoid under- or over-solubilization. For example, concentrations slightly above the CMC are recommended during size-exclusion chromatography (SEC) to prevent protein aggregation .

Advanced Research Questions

Q. How does DMNG influence protein stability and crystallization in structural studies?

DMNG’s intermediate chain length reduces micelle heterogeneity, improving crystal lattice formation. In cryo-EM studies, DMNG was critical for resolving the SWELL1 (LRRC8A) channel structure by maintaining homogeneity in digitonin-exchanged samples . For TRPV2 crystallization, DMNG produced less anisotropic crystals compared to other detergents, enabling high-resolution structural analysis . Key steps include:

  • Detergent screening : Test DMNG alongside LMNG, OGNG, and Cymal detergents.
  • Micelle size control : Use SEC-LS (size-exclusion chromatography with light scattering) to monitor detergent-protein complexes .

Q. What methodological approaches are used to assess DMNG-protein interactions?

Advanced techniques to study DMNG’s effects on membrane proteins include:

  • Analytical ultracentrifugation (AUC) : Quantifies detergent binding stoichiometry .
  • Small-angle X-ray scattering (SAXS) : Reveals micelle dimensions and protein-detergent assembly morphology .
  • Differential scanning fluorimetry (DSF) : Measures thermal stability shifts induced by DMNG .

Q. How can DMNG be optimized for proteomic sample preparation?

DMNG enhances proteomic workflows by improving membrane protein solubility in low-input samples. In the LMNG-assisted sample preparation (LASP) method, DMNG (or LMNG) is used to solubilize extracellular vesicles (EVs) prior to tryptic digestion, enabling deep proteomic coverage via DIA-MS (data-independent acquisition mass spectrometry) . Key parameters:

  • Detergent-to-protein ratio : 1:10 (w/w) to avoid interference with LC-MS.
  • Removal strategies : Use detergent-adsorbing beads or optimized SEC columns .

Q. What protocols utilize DMNG for stabilizing GPCRs or ion channels?

DMNG is effective in stabilizing G protein-coupled receptors (GPCRs) and ion channels during extraction. For example:

  • GPCR solubilization : Combine DMNG with cholesterol hemisuccinate (CHS) to enhance stability .
  • TRPV2 crystallization : DMNG outperformed DM and OGNG in reducing crystal anisotropy, with a protocol involving 1% DMNG for solubilization and 0.05% for crystallization .

Methodological Tables

Table 1. Key Detergent Properties for Membrane Protein Studies

DetergentChain LengthCMC (mM)Key Applications
DMNG10C0.036Sensitive proteins, cryo-EM
LMNG12C0.01High-resolution crystallography
OGNG8C1.02Small micelle requirements

Table 2. Techniques for Assessing DMNG-Protein Interactions

TechniqueApplicationKey Metrics
SEC-LSMicelle size/protein homogeneityHydrodynamic radius (Rh)
DSFThermal stabilityMelting temperature (Tm)
SAXSAssembly morphologyPair-distance distribution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.